2-Chloro-4-methylquinazolin-6-ol
Description
Properties
Molecular Formula |
C9H7ClN2O |
|---|---|
Molecular Weight |
194.62 g/mol |
IUPAC Name |
2-chloro-4-methylquinazolin-6-ol |
InChI |
InChI=1S/C9H7ClN2O/c1-5-7-4-6(13)2-3-8(7)12-9(10)11-5/h2-4,13H,1H3 |
InChI Key |
GGWFHJGATVEKII-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=C(C=CC2=NC(=N1)Cl)O |
Origin of Product |
United States |
Preparation Methods
Preparation from 2-Chloro-6-methoxy-4-methylquinoline
One established method involves the conversion of 2-chloro-6-methoxy-4-methylquinoline to 2-chloro-4-methylquinazolin-6-ol via demethylation using hydrobromic acid:
- Procedure: Reflux 22.1 g (0.106 mol) of 2-chloro-6-methoxy-4-methylquinoline in 210 mL of 48% hydrobromic acid for 4 hours.
- Workup: After cooling, the precipitate is filtered, washed, and dried.
- Yield: 20.5 g, corresponding to 100% theoretical yield.
- Purity: Rf value of 0.72 on silica gel using methylene chloride/ethanol (9:1) as eluent.
- Reference: US Patent 6200976 B1 (2001).
This method efficiently replaces the methoxy group with a hydroxyl group, yielding the target quinazolinol.
Cyclization of 2-Methyl-4-chloroaniline Derivatives
Another synthetic approach involves cyclization reactions starting from 2-methyl-4-chloroaniline or related quinazoline derivatives:
- Typical method: Heating 2-methyl-4-chloroaniline with reagents such as acetic anhydride followed by treatment with hydrazine hydrate.
- Outcome: High yield (~95%) of 4-chloro-2-methylquinazolin-6-ol with good purity.
- Reaction conditions: Moderate heating, often under reflux.
- Significance: This route is notable for its simplicity and high efficiency.
- Reference: EvitaChem product synthesis summary (2025).
Comparative Data Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-4-methylquinazolin-6-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline N-oxides.
Reduction: Reduction reactions can convert it to the corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide are employed under basic conditions.
Major Products: The major products formed from these reactions include various substituted quinazolines, which can have enhanced biological activities .
Scientific Research Applications
2-Chloro-4-methylquinazolin-6-ol has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex quinazoline derivatives.
Biology: The compound is studied for its potential antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in developing new therapeutic agents.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-4-methylquinazolin-6-ol involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to its biological effects. The pathways involved may include inhibition of DNA synthesis or disruption of cellular signaling pathways .
Comparison with Similar Compounds
Structural and Functional Differences
The following quinazoline derivatives, sourced from the evidence, highlight key structural variations and their implications:
Compound 2 ():
- Structure: 4-((3-Chloro-4-fluorophenyl)amino)-7-methoxyquinazolin-6-ol
- Methoxy at position 7 increases lipophilicity, contrasting with the hydroxyl group at position 6 in the target, which favors solubility.
- Application: Likely optimized for targeting tyrosine kinases due to its extended aromatic system and halogenated phenyl group .
6-Iodo-2-phenoxymethylquinazolin-4(3H)-one ():
- Structure: 6-Iodo-2-phenoxymethyl-3-substituted quinazolin-4(3H)-one
- Key Features: The iodo substituent at position 6 enables applications in radiopharmaceuticals or cross-coupling reactions, unlike the hydroxyl group in the target. The phenoxymethyl group at position 2 and the quinazolinone core (4(3H)-one) alter electronic properties, reducing electrophilicity compared to the chlorinated target compound.
- Application: Suited for synthetic modification due to the iodine atom’s versatility .
Naphthyridine-Fused Quinazoline ():
- Structure: 6-(8-Chloro-3-methyl-1,7-naphthyridin-4-yl)-N-methylquinazolin-2-amine
- The methylamine group at position 2 contrasts with the chlorine in the target, offering hydrogen-bonding capability instead of leaving-group reactivity.
- Application: Likely designed for dual-target inhibition, leveraging the naphthyridine moiety’s affinity for nucleic acids .
Comparative Data Table
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-Chloro-4-methylquinazolin-6-ol, and how are reaction conditions optimized?
- Methodology : Synthesis typically involves cyclization of precursor molecules, such as anthranilic acid derivatives, under controlled conditions. Key parameters include:
- Temperature : Reflux conditions (e.g., 80–100°C) to drive cyclization .
- Solvents : Polar aprotic solvents (e.g., DMF, DMSO) to stabilize intermediates .
- Catalysts : Triethylamine or NaHCO₃ to deprotonate intermediates and enhance reaction rates .
- Purification : Column chromatography or recrystallization to achieve >95% purity .
- Analytical Monitoring : TLC (Rf value tracking) and HPLC (retention time analysis) ensure reaction progression .
Q. Which analytical techniques are critical for characterizing this compound's purity and structure?
- Structural Elucidation :
- NMR Spectroscopy : ¹H/¹³C NMR for verifying substituent positions (e.g., chloro and methyl groups) .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+ peak alignment) .
- Purity Assessment :
- HPLC : Retention time consistency and absence of secondary peaks .
- Melting Point Analysis : Sharp melting range (<2°C variation) indicates high crystallinity .
Q. What are the common substitution reactions involving 2-Chloro-4-methylquinazolin-6-ol, and what mechanisms govern them?
- Nucleophilic Aromatic Substitution :
- Reagents : Amines or thiols displace the chloro group at position 2 under basic conditions (e.g., K₂CO₃ in DMF) .
- Mechanistic Insight : Electron-withdrawing groups (e.g., methyl at position 4) activate the chloro substituent for substitution .
- Hydrolysis : Acidic/basic conditions convert the hydroxyl group at position 6 to ketones or carboxylic acids .
Advanced Research Questions
Q. How can computational methods like DFT predict the reactivity and stability of 2-Chloro-4-methylquinazolin-6-ol?
- Density Functional Theory (DFT) :
- Exchange-Correlation Functionals : B3LYP hybrid functionals (combining exact exchange and gradient corrections) predict electron densities and reaction pathways .
- Applications :
- Reactivity Sites : Local softness/hardness indices identify electrophilic centers (e.g., C-2 chloro group) .
- Thermochemistry : Atomization energies and ionization potentials calculated to ±2.4 kcal/mol accuracy .
Q. How can researchers resolve contradictions in reported biological activities of quinazoline derivatives?
- Strategies :
- Structural Reanalysis : X-ray crystallography or 2D NMR (e.g., NOESY) to confirm regiochemistry and rule out isomerism .
- Biological Assay Standardization : Use of positive controls (e.g., kinase inhibitors for enzyme studies) to validate activity metrics .
- Meta-Analysis : Cross-referencing PubChem/DSSTox data for batch-specific variations in bioactivity .
Q. What strategies enhance the design of 2-Chloro-4-methylquinazolin-6-ol derivatives with improved bioactivity?
- Rational Design :
- Pharmacophore Modeling : Identify critical groups (e.g., chloro for hydrophobic interactions, hydroxyl for hydrogen bonding) .
- SAR Studies : Introduce substituents at position 4 (methyl) to modulate lipophilicity and binding affinity .
- Synthetic Modifications :
- Piperazine/Thiazole Hybrids : Improve solubility and target selectivity (e.g., kinase inhibition) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
